Mmtbhc
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Overview
Description
Mmtbhc is a complex organic compound with a unique structure that combines elements of benzazepine and carbamate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mmtbhc typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzazepine ring.
Introduction of the Methano Group: This is achieved through a series of reactions that introduce the methano bridge, stabilizing the structure.
Carbamate Formation: The final step involves the reaction of the benzazepine derivative with n-hexyl isocyanate to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Mmtbhc undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often used to introduce new functionalities.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Mmtbhc has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Mmtbhc involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,4-Methano-1H-indene: Shares a similar methano bridge structure but differs in the core ring system.
1,4-Methano-1H-indene, octahydro-1,7a-dimethyl-4-(1-methylethenyl): Another compound with a methano bridge, but with different substituents and ring structure.
Uniqueness
Mmtbhc is unique due to its specific combination of benzazepine and carbamate functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
156693-25-3 |
---|---|
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl) N-hexylcarbamate |
InChI |
InChI=1S/C19H28N2O2/c1-3-4-5-6-10-20-19(22)23-15-7-8-16-17(13-15)14-9-11-21(2)18(16)12-14/h7-8,13-14,18H,3-6,9-12H2,1-2H3,(H,20,22) |
InChI Key |
KFWGKECULQNZER-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3C |
Canonical SMILES |
CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3C |
Synonyms |
1,5-methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate MMTBHC |
Origin of Product |
United States |
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